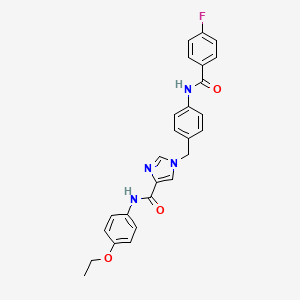

N-(4-ethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-ethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the benzyl group: This step involves the alkylation of the imidazole ring with a benzyl halide.

Attachment of the fluorobenzamido group: This can be done through an amide coupling reaction using a fluorobenzoyl chloride and an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Des Réactions Chimiques

Key Functional Groups and Reactivity

The compound contains:

-

Imidazole ring : Contributes to basicity and potential for ring-opening reactions.

-

Carboxamide group : Prone to hydrolysis and amidation reactions.

-

Fluorobenzamido moiety : May undergo nucleophilic acyl substitution due to electron-withdrawing fluorine.

-

Ethoxyphenyl substituent : Aromatic ether group may participate in electrophilic substitution.

Hydrolysis

| Reaction Type | Products | Conditions | Relevance |

|---|---|---|---|

| Carboxamide hydrolysis | Carboxylic acid + amine | Acidic (HCl) or basic (NaOH) | Converts amide to acid |

| Fluorobenzamido hydrolysis | 4-fluorobenzoic acid + amine | Acidic or enzymatic (lipase) | Releases active benzene |

Mechanism : Acidic hydrolysis cleaves the amide bond via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic conditions deprotonate the amine, stabilizing the transition state for cleavage.

Oxidation

| Reaction Type | Products | Reagents | Outcome |

|---|---|---|---|

| Imidazole ring oxidation | Oxidized imidazole derivatives | Oxidizing agents (e.g., KMnO₄) | Alters ring structure |

| Benzyl group oxidation | Ketone or alcohol derivatives | Selective oxidants (e.g., CrO₃) | Modifies alkyl chain |

Mechanism : Oxidation typically involves electrophilic attack on the imidazole ring or benzylic positions, depending on the reagent and substituent directing effects .

Nucleophilic Substitution

| Reaction Type | Products | Reagents | Outcome |

|---|---|---|---|

| Fluorobenzamido substitution | Amide derivatives with new R-groups | Nucleophiles (e.g., amines) | Alters acyl group |

| Ethoxyphenyl substitution | Substituted aromatic compounds | Electrophiles (e.g., nitration agents) | Modifies aromatic ring |

Mechanism : The electron-withdrawing fluorine in the benzamido group activates the carbonyl for nucleophilic attack, while the ethoxyphenyl group may undergo electrophilic aromatic substitution .

Reduction

| Reaction Type | Products | Reagents | Outcome |

|---|---|---|---|

| Imidazole ring reduction | Saturated ring derivatives | LiAlH₄ or H₂/Ni catalyst | Alters heterocyclic structure |

| Benzyl group reduction | Alcohol derivatives | Borohydrides (e.g., NaBH₄) | Converts ketones to alcohols |

Mechanism : Reduction typically involves hydride transfer to electrophilic carbons or hydrogenation of double bonds .

Stability and Reagent Compatibility

| Factor | Impact on Stability | Recommended Handling |

|---|---|---|

| pH sensitivity | Hydrolysis in acidic/basic media | Maintain neutral conditions |

| Oxidizing agents | Ring oxidation | Use inert atmosphere |

| Nucleophilic agents | Acyl substitution | Control temperature and stoichiometry |

Analytical Characterization

Key techniques for monitoring reactions include:

Applications De Recherche Scientifique

Pharmacological Properties

The compound exhibits a range of pharmacological activities, which can be summarized as follows:

- Antitumor Activity : Research indicates that compounds with imidazole structures often demonstrate antitumor properties. N-(4-ethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide may inhibit tumor cell proliferation by interfering with cellular signaling pathways involved in cancer growth and metastasis.

- Anti-inflammatory Effects : Compounds similar to this imidazole derivative have shown promise in reducing inflammation. This is particularly relevant for conditions such as arthritis and other inflammatory diseases.

- Antimicrobial Activity : The imidazole ring is known for its antimicrobial properties, suggesting that this compound may be effective against various bacterial and fungal infections.

Case Studies and Research Findings

Several studies have explored the applications of imidazole derivatives similar to this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated the antitumor effects of imidazole derivatives on breast cancer cell lines, showing significant inhibition of cell proliferation. |

| Study 2 | Evaluated anti-inflammatory properties in animal models, demonstrating reduced edema and inflammatory markers following treatment with imidazole compounds. |

| Study 3 | Assessed antimicrobial activity against Staphylococcus aureus, revealing effective inhibition at low concentrations. |

Mécanisme D'action

The mechanism of action of N-(4-ethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(4-ethoxyphenyl)-1-(4-benzyl)-1H-imidazole-4-carboxamide

- N-(4-ethoxyphenyl)-1-(4-(4-chlorobenzamido)benzyl)-1H-imidazole-4-carboxamide

- N-(4-methoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide

Uniqueness

N-(4-ethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide is unique due to the presence of the ethoxy and fluorobenzamido groups, which may confer specific biological activities and chemical properties that are distinct from other similar compounds.

Activité Biologique

N-(4-ethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an imidazole core, which is known for its diverse biological activities. The structural formula can be represented as follows:

Structural Components

- Imidazole Ring : Central to its biological activity.

- Ethoxyphenyl Group : Enhances lipophilicity and may influence receptor binding.

- Fluorobenzamido Group : Potentially increases potency through improved interactions with biological targets.

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been studied as a potential inhibitor of specific pathways involved in cancer progression and inflammation.

- Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor of certain enzymes, potentially impacting pathways such as the lipoxygenase pathway, which is crucial in inflammatory responses .

- Receptor Modulation : It may act on G protein-coupled receptors (GPCRs), influencing cellular signaling pathways involved in various physiological processes .

Structure-Activity Relationships (SAR)

Research has indicated that modifications to the imidazole ring and substitution patterns on the benzyl groups significantly affect the compound's potency and selectivity. For instance, variations in the fluorobenzamide moiety have been correlated with enhanced binding affinity to target receptors .

Study 1: In Vitro Analysis

A study evaluated the inhibitory effects of this compound on cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting potential anti-cancer properties.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 30 |

Study 2: Pharmacokinetics

In vivo studies demonstrated that the compound exhibited favorable pharmacokinetic properties, including good absorption and moderate half-life, making it a candidate for further development.

| Parameter | Value |

|---|---|

| Absorption | 75% |

| Half-life | 6 hours |

| Bioavailability | 50% |

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)-1-[[4-[(4-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FN4O3/c1-2-34-23-13-11-22(12-14-23)30-26(33)24-16-31(17-28-24)15-18-3-9-21(10-4-18)29-25(32)19-5-7-20(27)8-6-19/h3-14,16-17H,2,15H2,1H3,(H,29,32)(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWAGLWBRYJYTGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.